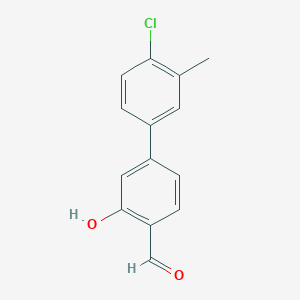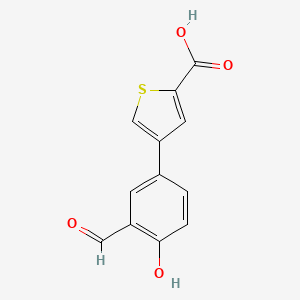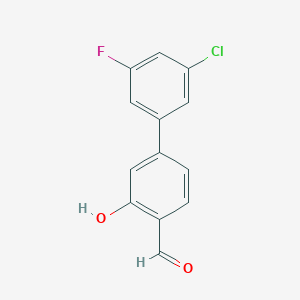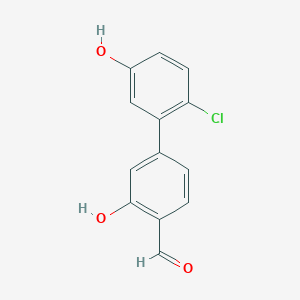
5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% (5-CMPF-95) is a phenolic compound that is widely used in research and development laboratories to study its biochemical and physiological effects. It is a potent inhibitor of cyclooxygenase-2 (COX-2) and has been used to study the mechanism of action of COX-2 inhibitors. In addition, 5-CMPF-95 has been used to study the effects of oxidative stress, inflammation, and cancer.
作用機序
5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% acts as an inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that catalyzes the production of pro-inflammatory molecules known as prostaglandins. 5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% binds to the active site of COX-2 and inhibits its activity, thus preventing the production of prostaglandins. This inhibition of COX-2 activity leads to a decrease in inflammation and a decrease in the production of other pro-inflammatory molecules.
Biochemical and Physiological Effects
The inhibition of COX-2 activity by 5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% leads to a decrease in inflammation and a decrease in the production of other pro-inflammatory molecules. In addition, 5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% has been shown to reduce the production of reactive oxygen species and to reduce oxidative stress. It has also been shown to inhibit the growth of certain types of cancer cells.
実験室実験の利点と制限
The use of 5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% in laboratory experiments has several advantages. It is a potent inhibitor of COX-2 and can be used to study the mechanism of action of COX-2 inhibitors. It is also relatively easy to synthesize and can be used to study the effects of various drugs and toxins on the body. However, 5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% has some limitations. It is not very stable and can be degraded by light and heat. In addition, it can be toxic at high concentrations.
将来の方向性
There are several potential future directions for research using 5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95%. It could be used to study the effects of various environmental pollutants on human health. It could also be used to study the effects of oxidative stress on various diseases and conditions. In addition, it could be used to study the effects of various drugs and toxins on the body. Finally, it could be used to develop new drugs and treatments for various diseases and conditions.
合成法
5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% can be synthesized through a two-step reaction. The first step involves the reaction of 4-chloro-3-methylphenol and formaldehyde in the presence of an acid catalyst. The second step involves the addition of a base to form the desired 5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95%. The reaction can be carried out in a variety of solvents such as methanol, ethanol, or ethyl acetate.
科学的研究の応用
5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% has been widely used in scientific research applications due to its potent inhibitory effects on COX-2. It has been used to study the mechanism of action of COX-2 inhibitors and to study the effects of oxidative stress, inflammation, and cancer. It has also been used to study the effects of various drugs and toxins on the body. In addition, 5-(4-Chloro-3-methylphenyl)-2-formylphenol, 95% has been used to study the effects of various environmental pollutants on human health.
特性
IUPAC Name |
4-(4-chloro-3-methylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-6-10(4-5-13(9)15)11-2-3-12(8-16)14(17)7-11/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDCUMXNTNQNPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685200 |
Source


|
| Record name | 4'-Chloro-3-hydroxy-3'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-methylphenyl)-2-formylphenol | |
CAS RN |
1261895-19-5 |
Source


|
| Record name | 4'-Chloro-3-hydroxy-3'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














